N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H18FN5O3S and its molecular weight is 427.45. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil were synthesized and evaluated for their antitumor activities against leukemia HL-60 and liver cancer BEL-7402 cell lines. One such derivative showed a more inhibitory effect against BEL-7402 than 5-FU, indicating the potential for chemical modifications to enhance antitumor activity (Xiong et al., 2009).
Antimicrobial Activity
New derivatives bearing a fluorine atom were synthesized and screened for antimicrobial activity against various bacteria and fungi. Compounds exhibited significant activity, with the presence of fluorine enhancing antimicrobial efficacy. This highlights the importance of halogenation, particularly fluorination, in the development of antimicrobial agents (Desai et al., 2013).
Anti-inflammatory Activity
A series of derivatives were synthesized and evaluated for anti-inflammatory activity. Some compounds showed significant activity, indicating the potential of pyrimidine derivatives in developing new anti-inflammatory agents (Robert-Piessard et al., 1997).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives were prepared and tested against the MCF-7 human breast adenocarcinoma cell line. Almost all tested compounds revealed anticancer activity, with one derivative displaying potent inhibitory activity, suggesting the significance of this scaffold in anticancer drug development (Abdellatif et al., 2014).
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-5-4-6-12(9-11)23-15(27)10-30-20-25-17(22)16(19(29)26-20)24-18(28)13-7-2-3-8-14(13)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQIJDVSQQPBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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